molecular formula C13H22N2O3 B14044314 tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate

Cat. No.: B14044314
M. Wt: 254.33 g/mol
InChI Key: AGJMDSPUHXFMFQ-UHFFFAOYSA-N
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Description

tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.

Scientific Research Applications

tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate lies in its specific combination of functional groups and ring structure. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-7-14-6-4-5-11(16)10(14)9-15/h10H,4-9H2,1-3H3

InChI Key

AGJMDSPUHXFMFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CCCC(=O)C2C1

Origin of Product

United States

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